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Abstract

FT895 is a potent and highly selective small molecule inhibitor of histone deacetylase 11
(HDAC11), the sole member of the class IV HDAC family. This document provides a
comprehensive technical overview of the discovery, mechanism of action, and development of
FT895. It includes a compilation of its in vitro and in vivo activities, detailed experimental
methodologies, and an exploration of the key signaling pathways it modulates. This guide is
intended to serve as a valuable resource for researchers and drug development professionals
interested in the therapeutic potential of targeting HDAC11 with FT895 in oncology, virology,
and metabolic diseases.

Introduction

Histone deacetylases (HDACS) are a class of enzymes that play a crucial role in regulating
gene expression through the removal of acetyl groups from histones and other non-histone
proteins. Their dysregulation is implicated in a variety of diseases, including cancer and
inflammatory disorders. HDAC11 is a unique member of the HDAC family, and its specific
biological functions are an active area of investigation. FT895 has emerged as a critical tool for
elucidating the roles of HDAC11 and as a potential therapeutic agent. It is an analog of N-
hydroxy-tetrahydroisoquinoline-7-carboxamide and has demonstrated significant anti-tumor,
antiviral, and metabolic regulatory effects in preclinical studies.[1]
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Discovery and Physicochemical Properties

FT895 was developed as a highly selective inhibitor of HDAC11.[1] It exhibits greater than
1000-fold selectivity for HDAC11 over other HDAC isoforms.[1][2] While initial reports
highlighted its high potency, subsequent studies using more physiologically relevant substrates
have provided a broader understanding of its inhibitory profile.

Table 1: Physicochemical and In Vitro Properties of FT895

Property Value Reference

N-hydroxy-2-(naphthalen-2-
) yl)-1,2,3,4-
Chemical Name ) o [1]
tetrahydroisoquinoline-7-

carboxamide

Molecular Formula C20H18N202 N/A
Molecular Weight 352.31 g/mol N/A
HDAC11 IC50 3nM [11[21[3]14]
HDAC11 IC50 (myristoyl-H3K9

substrate) 0-74 M el
HDAC4 IC50 25 uM [5]
HDACS8 IC50 9.2 uyM [5]
Selectivity over other HDACs >1000-fold [1][2]
Cellular Activity (IC50) <20 nM N/A

Note: The discrepancy in HDAC11 IC50 values may be attributed to the different substrates
used in the respective assays.

Mechanism of Action and Biological Activities

FT895 exerts its biological effects primarily through the inhibition of HDAC11's deacetylase
activity. This inhibition leads to the modulation of various downstream signaling pathways,
resulting in a range of cellular responses.
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Anti-Tumor Activity: Malignant Peripheral Nerve Sheath
Tumors (MPNST)

FT895 has shown significant promise in the context of MPNST, a type of aggressive soft tissue
sarcoma.

¢ Mitochondrial Dysfunction: FT895 treatment in MPNST cells leads to impaired mitochondrial
biogenesis and function. This is characterized by increased reactive oxygen species (ROS)
production, decreased mitochondrial DNA copy numbers, and reduced basal and maximal
respiration.[6][7]

» Hippo Signaling Pathway: FT895 potentiates the anti-tumor effects of cordycepin by
suppressing the Hippo signaling pathway. This is achieved through the downregulation of the
transcription factor TEAD1 and its co-activator TAZ.[1][6]

o Synergistic Effects: In combination with cordycepin, FT895 exhibits a synergistic cytotoxic
effect on MPNST cells both in vitro and in vivo.[1]

Antiviral Activity: Enterovirus 71 (EV71)

FT895 has demonstrated efficacy in restricting the replication of EV71, the causative agent of
hand, foot, and mouth disease. This antiviral activity is mediated by its inhibition of HDAC11.

Metabolic Regulation: Adipocyte Thermogenesis

FT895 plays a role in regulating energy expenditure by promoting thermogenesis in adipocytes.
It induces the expression of Uncoupling Protein 1 (UCP1) through a bimodal mechanism:

» PKA-Independent Acute Response: A rapid, post-transcriptional induction of UCP1.[8][9]

o PKA-Dependent Delayed Response: A sustained response that requires Protein Kinase A
(PKA) activity and new UCP1 mRNA synthesis.[8][9]

Other Activities

o Myeloproliferative Neoplasms: FT895 inhibits the proliferation of JAK2-driven
myeloproliferative neoplasms by blocking the JAK/STAT signaling pathway.[1][3]
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e Lung Cancer: It has been shown to reduce the self-renewal capacity of cancer stem cells in
non-small cell lung cancer.[1]

Signaling Pathways Modulated by FT895

The biological activities of FT895 are a consequence of its ability to modulate key signaling
pathways.

Hippo Signaling Pathway in MPNST

FT895, in combination with cordycepin, suppresses the Hippo signaling pathway in MPNST
cells. By inhibiting HDAC11, FT895 leads to the downregulation of TEAD1 and TAZ, which are
crucial for the growth and survival of these tumor cells.
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Caption: FT895 and Cordycepin synergistically inhibit MPNST growth via the Hippo pathway.
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HIF-1a Signaling Pathway and Mitochondrial
Dysfunction in MPNST

FT895 treatment induces mitochondrial dysfunction in MPNST cells, which is associated with
the activation of the HIF-1a signaling pathway. This suggests a cellular response to metabolic
stress caused by impaired mitochondrial respiration.
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Caption: FT895 induces mitochondrial dysfunction and HIF-1a activation in MPNST cells.

Bimodal Thermogenic Pathway in Adipocytes

FT895 induces UCP1 expression in adipocytes through two distinct pathways, one rapid and
PKA-independent, and the other delayed and PKA-dependent.
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Caption: FT895 stimulates adipocyte thermogenesis through bimodal pathways.
Preclinical Data
In Vitro Efficacy

Table 2: In Vitro Anti-proliferative Activity of FT895 in MPNST Cell Lines
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Cell Line Type IC50 (pM) Reference
S462TY NF1-related MPNST 6.76 [1]
T265 NF1-related MPNST 10.09 [1]
ST8814 NF1-related MPNST 22.88 [1]
STS26T Sporadic MPNST 58.49 [1]
SNF96.2 NF1-related MPNST 77.16 [1]
hs53T Neurofibroma 13.12 [1]
LinNF Neurofibroma 121.9 [1]

In Vivo Efficacy

Table 3: In Vivo Studies with FT895

L . Dosing L
Indication Animal Model . Key Findings Reference
Regimen
Xenograft nude Synergistic tumor
MPNST mice (S462TY Not specified growth inhibition [1]
cells) with cordycepin.

Reduced EV71
50 mg/kg/day,

EV71 Infection C57BL/6 mice ) replication in the N/A
i.p.
P intestine.

Increased UCP1
. . - expression and
Thermogenesis Mice Not specified [8]
core body

temperature.

Pharmacokinetics

FT895 has shown promising pharmacokinetic properties in mice, with a reported serum half-life
of 9.4 hours.[1]
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Experimental Protocols
In Vitro Cell Viability Assay (MTT)

e Cell Seeding: Plate MPNST cells (e.g., S462TY, STS26T) in 96-well plates at a density of
5x1073 cells/well and incubate for 24 hours.

o Treatment: Treat cells with varying concentrations of FT895 (and/or cordycepin) for the
desired duration (e.g., 24, 48, 72 hours).

e MTT Addition: Add 20 pL of 5 mg/mL MTT solution to each well and incubate for 4 hours at
37°C.

e Formazan Solubilization: Remove the medium and add 200 pL of DMSO to each well to
dissolve the formazan crystals.

e Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis

e Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and
phosphatase inhibitors.

» Protein Quantification: Determine protein concentration using a BCA protein assay Kkit.

o SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 pg) on a 10-12% SDS-
polyacrylamide gel.

o Protein Transfer: Transfer the separated proteins to a PVDF membrane.

e Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room
temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against target
proteins (e.g., TEAD1, TAZ, UCP1, GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-
conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an ECL detection reagent and an imaging
system.

MPNST Xenograft Mouse Model

Animal Model: Use 4-week-old male BALB/c nude mice.

Cell Preparation: Resuspend MPNST cells (e.g., S462TY) in a 1:1 mixture of DMEM and
Matrigel.

Tumor Implantation: Subcutaneously inject 5x1076 cells in a volume of 0.2 mL into the flank
of each mouse.

Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (e.g.,
vehicle control, FT895, cordycepin, combination). Administer treatment via the appropriate
route (e.g., intraperitoneal injection).

Tumor Monitoring: Measure tumor volume regularly using calipers.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further
analysis (e.g., weight, histology, western blotting).

EV71 Infection Mouse Model

Animal Model: Use 6-week-old male C57BL/6 mice.
Infection: Intraperitoneally infect mice with 1x10"6 PFU of EV71.

Treatment: Administer FT895 (50 mg/kg/day, i.p.) or vehicle control daily for a specified
period (e.g., 7 days).

Analysis: At the end of the treatment period, harvest tissues (e.g., intestine) for analysis of
viral replication (e.g., gPCR for viral RNA).

Conclusion and Future Directions
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FT895 is a potent and selective HDAC11 inhibitor with significant therapeutic potential in a
range of diseases. Its ability to induce mitochondrial dysfunction and modulate key signaling
pathways like Hippo and HIF-1a in cancer, coupled with its antiviral and metabolic regulatory
properties, makes it a compelling candidate for further development. Future research should
focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its efficacy
in a broader range of preclinical models, and elucidating the full spectrum of its molecular
mechanisms of action. The detailed information provided in this technical guide aims to
facilitate these future investigations and accelerate the translation of FT895 from the laboratory
to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Anovel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against
malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. FT895 | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem
[invivochem.com]

¢ 3. mdpi.com [mdpi.com]
e 4. selleckchem.com [selleckchem.com]
o 5. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nim.nih.gov]

e 6. FT895 Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells -
PMC [pmc.ncbi.nlm.nih.gov]

e 7. FT895 Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells -
PubMed [pubmed.ncbi.nlm.nih.gov]

o 8. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte
catecholamine resistance - PMC [pmc.ncbi.nim.nih.gov]

e 9. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte
catecholamine resistance [jci.org]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://www.benchchem.com/product/b2679868?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899988/
http://www.invivochem.com/ft895.html
http://www.invivochem.com/ft895.html
https://www.mdpi.com/1422-0067/25/1/277
https://www.selleckchem.com/products/ft895-hdac11-inhibitor.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6893910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10779378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10779378/
https://pubmed.ncbi.nlm.nih.gov/38203448/
https://pubmed.ncbi.nlm.nih.gov/38203448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10081236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10081236/
https://www.jci.org/articles/view/168192
https://www.jci.org/articles/view/168192
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2679868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ To cite this document: BenchChem. [FT895: A Technical Guide to a Selective HDAC11
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2679868#ft895-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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